N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-aminophenylacetic acid to form an intermediate sulfonamide. This intermediate is then reacted with 1,2-benzisothiazol-3-one-1,1-dioxide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{4-[(2,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-{4-[(2,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE: Similar structure but lacks the benzisothiazole moiety.
N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}ACETAMIDE: Contains a methoxy group instead of dimethyl groups.
4-AMINO-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE: Similar sulfonamide structure but different substituents on the aromatic ring
Uniqueness
The uniqueness of N-{4-[(2,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE lies in its combination of the sulfonamide group and the benzisothiazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C23H21N3O6S2 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H21N3O6S2/c1-15-7-12-20(16(2)13-15)25-33(29,30)18-10-8-17(9-11-18)24-22(27)14-26-23(28)19-5-3-4-6-21(19)34(26,31)32/h3-13,25H,14H2,1-2H3,(H,24,27) |
InChI Key |
ICSAEOUAIWGTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)C |
Origin of Product |
United States |
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